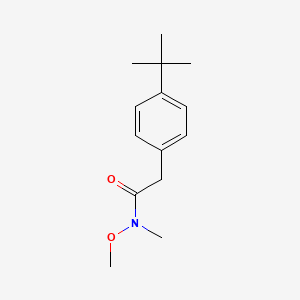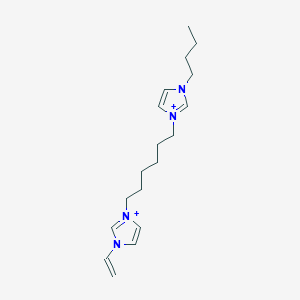
1-Butyl-3-(6-(1-vinyl-1H-imidazol-3-ium-3-yl)hexyl)-1H-imidazol-3-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Butyl-3-(6-(1-vinyl-1H-imidazol-3-ium-3-yl)hexyl)-1H-imidazol-3-ium is a complex organic compound that belongs to the class of imidazolium-based ionic liquids. These compounds are known for their unique properties, such as high thermal stability, low volatility, and excellent solubility in various solvents. They are widely used in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-3-(6-(1-vinyl-1H-imidazol-3-ium-3-yl)hexyl)-1H-imidazol-3-ium typically involves the following steps:
Alkylation of Imidazole: The initial step involves the alkylation of imidazole with butyl halide to form 1-butylimidazole.
Hexylation: The final step involves the attachment of a hexyl chain to the imidazole ring, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
1-Butyl-3-(6-(1-vinyl-1H-imidazol-3-ium-3-yl)hexyl)-1H-imidazol-3-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids or aldehydes, while reduction may yield alcohols or amines.
科学研究应用
1-Butyl-3-(6-(1-vinyl-1H-imidazol-3-ium-3-yl)hexyl)-1H-imidazol-3-ium has several scientific research applications, including:
Chemistry: Used as a solvent or catalyst in various chemical reactions due to its unique properties.
Biology: Employed in the extraction and purification of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
作用机制
The mechanism of action of 1-Butyl-3-(6-(1-vinyl-1H-imidazol-3-ium-3-yl)hexyl)-1H-imidazol-3-ium involves its interaction with molecular targets and pathways. The compound can interact with various enzymes, receptors, and cellular structures, leading to its observed effects. The specific pathways involved depend on the application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 1-Butyl-3-methylimidazolium chloride
- 1-Butyl-3-ethylimidazolium bromide
- 1-Butyl-3-propylimidazolium iodide
Comparison
Compared to these similar compounds, 1-Butyl-3-(6-(1-vinyl-1H-imidazol-3-ium-3-yl)hexyl)-1H-imidazol-3-ium may exhibit unique properties, such as enhanced solubility, thermal stability, and specific reactivity. These differences can make it more suitable for certain applications, such as in advanced materials or specialized chemical reactions.
属性
分子式 |
C18H30N4+2 |
|---|---|
分子量 |
302.5 g/mol |
IUPAC 名称 |
1-butyl-3-[6-(3-ethenylimidazol-1-ium-1-yl)hexyl]imidazol-3-ium |
InChI |
InChI=1S/C18H30N4/c1-3-5-10-20-15-16-22(18-20)12-9-7-6-8-11-21-14-13-19(4-2)17-21/h4,13-18H,2-3,5-12H2,1H3/q+2 |
InChI 键 |
BTBJWVRCEOTPSL-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1C=C[N+](=C1)CCCCCC[N+]2=CN(C=C2)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzene, 1-(chloromethyl)-3-[(2-methoxyethoxy)methoxy]-](/img/structure/B14803957.png)
![N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]-4-methoxy-2-nitroaniline](/img/structure/B14803970.png)
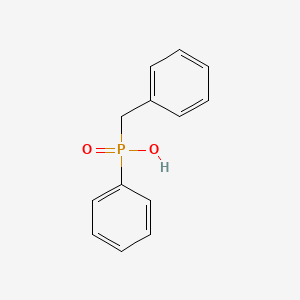
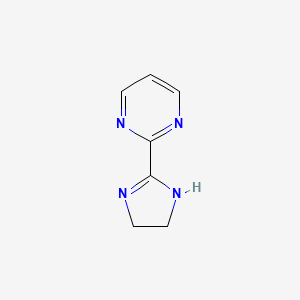


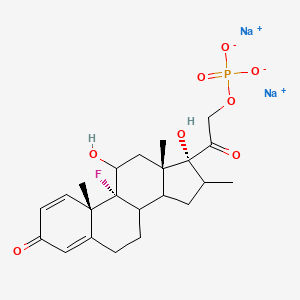
![N-benzyl-4-(2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]carbamothioyl}hydrazinyl)-4-oxobutanamide](/img/structure/B14804020.png)
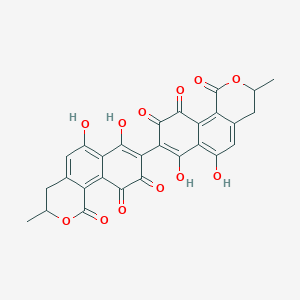
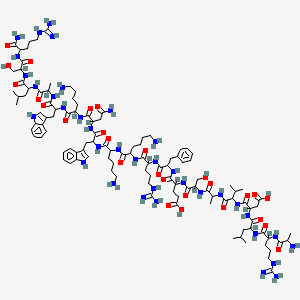
![2-(4-methoxyphenoxy)-N-[3-(piperidin-1-ylcarbonyl)phenyl]acetamide](/img/structure/B14804037.png)
![(2R,13R,14R,20S)-19-(furan-3-yl)-11-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docos-10-ene-5,12,17-trione](/img/structure/B14804042.png)

